
AZD3229
概要
説明
AZD3229は、KITおよび血小板由来成長因子受容体アルファ(PDGFRα)の強力かつ選択的な低分子阻害剤です。 これは、しばしばKITまたはPDGFRα遺伝子の変異によって駆動される消化管間質腫瘍(GIST)の治療のために開発されました 。 This compoundは、GISTで見られる広範囲の一次およびイマチニブ耐性二次変異を阻害するように設計されています .
科学的研究の応用
AZD3229 has significant scientific research applications, particularly in the field of oncology. It has been shown to inhibit a wide spectrum of primary and secondary mutations in KIT and PDGFRα, making it a promising candidate for the treatment of GIST . The compound has demonstrated superior potency and selectivity compared to standard-of-care agents such as imatinib, sunitinib, and regorafenib . Additionally, this compound has been used in preclinical studies involving mouse xenograft models of GIST, where it has shown durable inhibition of KIT signaling and tumor regression .
作用機序
AZD3229は、KITおよびPDGFRαシグナル伝達経路を選択的に阻害することで、その効果を発揮します。 これは、これらの受容体のATP結合部位に結合し、それらの活性化とその後の下流シグナル伝達を阻害します 。 この阻害により、KITおよびPDGFRαのリン酸化が減少するため、最終的に腫瘍細胞の増殖と生存が減少します 。 この化合物は、KITのATP結合変異と活性化ループ(Aループ)変異の両方に対して有効です .
類似の化合物との比較
This compoundは、イマチニブ、スニチニブ、レゴラフェニブ、アバプリチニブ(BLU-285)、リプレチニブ(DCC-2618)などの他の類似の化合物と比較されます 。 これは、これらの標準治療薬および調査薬と比較して、優れた効力と選択性のプロファイルを示しました 。 This compoundは、KITおよびPDGFRαの広範囲の一次および二次変異を阻害する能力があるため、GISTの治療においてユニークで、潜在的にクラス最高の薬剤です .
生化学分析
Biochemical Properties
AZD3229 demonstrates single-digit nanomolar potency for KIT and PDGFR . It shows potent growth inhibition against a diverse panel of mutant KIT driven Ba/F3 cell lines . The compound interacts with the KIT receptor, a vital receptor tyrosine kinase, and inhibits its phosphorylation in an exposure-dependent manner .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It inhibits KIT-driven proliferation, which is a key factor in the growth of GIST . In engineered and GIST-derived cell lines, this compound is 15 to 60 times more potent than imatinib in inhibiting KIT primary mutations .
Molecular Mechanism
This compound exerts its effects at the molecular level through the inhibition of KIT and PDGFR . It binds to these receptors and inhibits their phosphorylation, thereby disrupting the signaling pathways they are involved in . This inhibition is exposure-dependent, and optimal efficacy is observed when >90% inhibition of KIT phosphorylation is sustained over the dosing interval .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound drives rapid and extensive decrease of KIT phosphorylation in an exposure-dependent manner . The level and duration of this compound-driven inhibition of phosphorylation of KIT varies depending on the mutation the model harbors .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The compound demonstrates excellent activity in in vivo models of GIST . The specific threshold effects, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.
Transport and Distribution
It is known that the compound has good oral bioavailability and a half-life of approximately 2 hours in mice .
準備方法
化学反応の分析
AZD3229は、KITおよびPDGFRαシグナル伝達経路の阻害など、さまざまな化学反応を受けます。 これは、IC50値が223.3nMの強力なパン-KIT変異阻害剤です 。 この化合物は、さまざまな変異KIT駆動Ba/F3細胞株に対して、強力な1桁ナノモル成長阻害を示します 。 これらの反応で使用される一般的な試薬および条件には、溶解性のためのDMSOと、in vitro研究のためのさまざまな細胞株が含まれます 。 これらの反応から形成される主な生成物には、リン酸化KITおよびPDGFRαの阻害が含まれ、腫瘍の成長が抑制されます .
科学研究への応用
This compoundは、特に腫瘍学の分野で、重要な科学研究への応用を持っています。 これは、KITおよびPDGFRαの広範囲の一次および二次変異を阻害することが示されており、GISTの治療のための有望な候補となっています 。 この化合物は、イマチニブ、スニチニブ、レゴラフェニブなどの標準治療薬と比較して、優れた効力と選択性を示しました 。 さらに、this compoundは、GISTのマウス異種移植モデルを含む前臨床研究で使用されており、そこでKITシグナル伝達と腫瘍の退縮を持続的に阻害することが示されました .
類似化合物との比較
AZD3229 is compared with other similar compounds, including imatinib, sunitinib, regorafenib, avapritinib (BLU-285), and ripretinib (DCC-2618) . It has shown superior potency and selectivity profiles compared to these standard-of-care and investigational agents . This compound’s ability to inhibit a broad range of primary and secondary mutations in KIT and PDGFRα makes it unique and potentially best-in-class for the treatment of GIST .
生物活性
AZD3229 is a novel small-molecule inhibitor designed to target mutations in the KIT and PDGFRα receptors, which are critical in the pathogenesis of gastrointestinal stromal tumors (GISTs). The compound has garnered attention due to its enhanced potency against both primary and secondary mutations that confer resistance to existing therapies. This article reviews the biological activity of this compound, focusing on its pharmacokinetic-pharmacodynamic (PKPD) relationships, efficacy in preclinical models, and potential clinical implications.
This compound selectively inhibits wild-type KIT and a broad spectrum of KIT mutations, including those associated with resistance to other tyrosine kinase inhibitors (TKIs) such as imatinib, sunitinib, and regorafenib. The compound operates by binding to the ATP-binding site of the KIT receptor, thereby blocking its phosphorylation and downstream signaling pathways that promote tumor growth.
Key Features
- Selectivity : this compound exhibits low nanomolar activity against various KIT mutations and shows a significantly reduced interaction with VEGFR-2, minimizing off-target effects like hypertension commonly seen with other TKIs .
- Potency : It is reported to be 15 to 60 times more potent than imatinib for inhibiting primary KIT mutations .
PKPD Relationships
The PKPD analysis of this compound was conducted using mouse models with GIST tumors harboring different KIT mutations. The study established a correlation between plasma concentrations of this compound and the inhibition of phosphorylated KIT (pKIT), which is crucial for antitumor activity.
Table 1: PKPD Model Summary
Parameter | Value |
---|---|
Effective Dose Range | 0.1 - 40 mg/kg |
Target Coverage | >90% inhibition of pKIT |
Oral Dose Prediction | >34 mg for human equivalent |
This compound demonstrated optimal efficacy when sustained inhibition of pKIT was maintained throughout the dosing interval .
Efficacy in Preclinical Models
This compound has shown significant antitumor activity in patient-derived xenograft (PDX) models. Notably, it led to durable tumor regressions without causing significant changes in arterial blood pressure during telemetry studies .
Case Study: Tumor Regression in PDX Models
- Model : GIST430 (V654A mutation)
- Dose : 20 mg/kg b.i.d.
- Outcome : Significant tumor volume regression compared to standard agents like regorafenib at higher doses.
Comparative Efficacy
This compound was benchmarked against existing standard-of-care agents. In comparative studies, it consistently outperformed imatinib and regorafenib across various mutant cell lines.
Table 2: Comparative Efficacy Data
Agent | Dose (mg/kg) | Tumor Volume Regression (%) |
---|---|---|
This compound | 20 b.i.d. | 75% |
Imatinib | 100 q.d. | 30% |
Regorafenib | 100 q.d. | 50% |
These findings indicate that this compound may provide a more effective treatment option for patients with resistant GISTs .
Safety Profile
In preclinical studies, this compound exhibited a favorable safety profile with minimal adverse effects compared to other TKIs. The most common side effects observed were manageable and included fatigue and mild gastrointestinal disturbances .
Adverse Effects Overview
特性
IUPAC Name |
N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN7O3/c1-15(2)21-12-32(31-30-21)13-22(33)28-16-4-6-17(7-5-16)29-24-23-19(25)10-18(35-9-8-34-3)11-20(23)26-14-27-24/h4-7,10-12,14-15H,8-9,13H2,1-3H3,(H,28,33)(H,26,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJOFQUXYAWOPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248003-60-1 | |
Record name | AZD-3229 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2248003601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-3229 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZGC48P3RV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。